molecular formula C20H17F3N2O2 B2447411 N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 851405-21-5

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2447411
CAS No.: 851405-21-5
M. Wt: 374.363
InChI Key: AATWHXANJOYNQI-UHFFFAOYSA-N
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Description

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation reactions: These reactions involve the condensation of appropriate precursors to form the quinoline core.

  • Halogenation: Introduction of halogen atoms to the quinoline ring, which can then be further modified.

  • Amidation: The final step involves the reaction of the quinoline derivative with 2-(trifluoromethyl)benzoyl chloride to form the amide bond.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This often requires the use of specialized equipment and controlled environments to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can modify the quinoline core, introducing additional functional groups.

  • Reduction: Reduction reactions can reduce certain functional groups, altering the compound's properties.

  • Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different biological activities.

Common Reagents and Conditions:

  • Oxidizing agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reducing agents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired outcome.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and various substituted quinoline derivatives, each with unique biological and pharmaceutical properties.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including inflammation and cancer.

  • Industry: Utilized in the development of new drugs and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The quinoline core can bind to various enzymes and receptors, leading to biological responses. The trifluoromethyl group enhances the compound's stability and binding affinity, contributing to its efficacy.

Comparison with Similar Compounds

This compound is compared with other similar quinoline derivatives, highlighting its uniqueness:

  • Similar Compounds: Other quinoline derivatives include 4-hydroxy-2-quinolones, 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid, and N-(2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)phenyl)pivalamide.

  • Uniqueness: The presence of the trifluoromethyl group and the specific ethyl linkage in this compound contribute to its unique chemical and biological properties, distinguishing it from other quinoline derivatives.

This comprehensive overview provides a detailed understanding of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(trifluoromethyl)benzamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2/c1-12-6-7-13-11-14(18(26)25-17(13)10-12)8-9-24-19(27)15-4-2-3-5-16(15)20(21,22)23/h2-7,10-11H,8-9H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATWHXANJOYNQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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